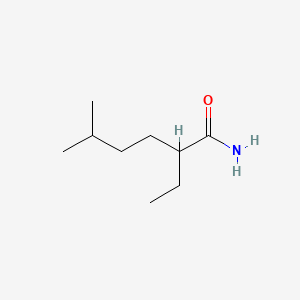

2-Ethyl-5-methylhexanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

102450-10-2 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-ethyl-5-methylhexanamide |

InChI |

InChI=1S/C9H19NO/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H2,10,11) |

InChI Key |

MXZJHUFPDPEROD-UHFFFAOYSA-N |

SMILES |

CCC(CCC(C)C)C(=O)N |

Canonical SMILES |

CCC(CCC(C)C)C(=O)N |

Synonyms |

2-ethyl-5-methylhexanamide |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Ethyl-5-methylhexanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 2-Ethyl-5-methylhexanamide, a primary amide of interest in organic and medicinal chemistry. The described methodology follows a robust and widely applicable two-step synthetic route, commencing from the corresponding carboxylic acid. This document is intended to be a comprehensive resource, offering detailed experimental procedures, data presentation, and visual aids to facilitate its application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-Ethyl-5-methylhexanoic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. The subsequent step is the amination of the acyl chloride using an excess of ammonia to yield the desired primary amide.

Physicochemical Data

The key physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.

| Property | 2-Ethyl-5-methylhexanoic acid | This compound |

| Molecular Formula | C₉H₁₈O₂ | C₉H₁₉NO |

| Molecular Weight | 158.24 g/mol [1][2] | 157.25 g/mol [3] |

| IUPAC Name | 2-ethyl-5-methylhexanoic acid[1] | This compound[3] |

| Appearance | (Expected) Liquid | (Expected) Solid |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride

This procedure outlines the conversion of 2-Ethyl-5-methylhexanoic acid to its acyl chloride using thionyl chloride. The reaction with thionyl chloride is a common and efficient method for this transformation.[4][5][6]

Materials and Reagents:

-

2-Ethyl-5-methylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 2-Ethyl-5-methylhexanoic acid.

-

Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents).

-

The reaction can be performed neat or in an anhydrous aprotic solvent like dichloromethane.

-

Gently heat the reaction mixture to reflux (the temperature will depend on the solvent, if used) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation or under reduced pressure using a rotary evaporator.

-

The crude 2-Ethyl-5-methylhexanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the reaction of the synthesized 2-Ethyl-5-methylhexanoyl chloride with an excess of concentrated aqueous ammonia to form the target amide. This is a vigorous reaction that should be performed with caution.[2][][8][9]

Materials and Reagents:

-

Crude 2-Ethyl-5-methylhexanoyl chloride

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Ice bath

-

Beaker or Erlenmeyer flask

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

-

Suitable solvent for recrystallization (e.g., water, ethanol/water mixture, or acetonitrile)

Procedure:

-

Cool a beaker containing an excess of concentrated aqueous ammonia in an ice bath.

-

Slowly and carefully add the crude 2-Ethyl-5-methylhexanoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and will produce white fumes (ammonium chloride).[9]

-

After the addition is complete, continue to stir the mixture in the ice bath for approximately 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitated white solid (a mixture of this compound and ammonium chloride) by vacuum filtration using a Büchner funnel.[]

-

Wash the solid with a small amount of cold deionized water to remove most of the ammonium chloride.

Purification

The crude this compound can be purified by recrystallization to remove residual impurities.[10][11][12][13][14]

Procedure:

-

Transfer the crude solid to a clean flask.

-

Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water or acetonitrile) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, which should induce the crystallization of the pure amide.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals, for example, in a desiccator under vacuum, to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. The yield is an estimate based on typical yields for similar reactions.

| Parameter | Value |

| Starting Material | 2-Ethyl-5-methylhexanoic acid |

| Final Product | This compound |

| Step 1 Reagent | Thionyl chloride (SOCl₂) |

| Step 2 Reagent | Concentrated Aqueous Ammonia |

| Typical Overall Yield | 70-90% |

| Reaction Time (Step 1) | 1-3 hours |

| Reaction Temperature (Step 1) | Reflux |

| Reaction Time (Step 2) | 30 minutes |

| Reaction Temperature (Step 2) | 0-10 °C (Ice Bath) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway: Nucleophilic Acyl Substitution Mechanism

The reaction of the acyl chloride with ammonia proceeds via a nucleophilic acyl substitution mechanism, which involves a nucleophilic addition followed by an elimination step.[2][15]

Caption: Mechanism of amide formation from an acyl chloride and ammonia.

References

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-5-methylhexanamide. Due to its status as a rare chemical, much of the available data is computational. This document consolidates these computed properties and proposes a general experimental workflow for its synthesis and characterization to aid researchers in their studies.

Chemical Identity and Computed Properties

This compound is a primary amide with the molecular formula C9H19NO. Its structure consists of a hexanamide backbone with an ethyl group at the second carbon and a methyl group at the fifth carbon.

Below is a summary of its key identifiers and computed physicochemical properties, primarily sourced from the PubChem database.[1] These values are calculated using various computational models and provide valuable estimates where experimental data is unavailable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 102450-10-2 | PubChem[1] |

| PubChem CID | 59353 | PubChem[1] |

| InChIKey | MXZJHUFPDPEROD-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(CCC(C)C)C(=O)N | PubChem[1] |

| Molecular Properties | ||

| Molecular Formula | C9H19NO | PubChem[1] |

| Molecular Weight | 157.25 g/mol | PubChem[1] |

| Exact Mass | 157.146664230 Da | PubChem[1] |

| Computed Properties | ||

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 121 | PubChem[1] |

The logical relationship between the primary identifiers of this compound is illustrated in the following diagram, which is crucial for accurate database searches and compound registration.

Experimental Protocols

2.1. Proposed Synthesis of this compound

This two-step protocol outlines the conversion of 2-ethyl-5-methylhexanoic acid to its acyl chloride, followed by amidation.

Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride

-

Reagents and Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 2-ethyl-5-methylhexanoic acid (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-ethyl-5-methylhexanoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

Reagents and Setup: In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (excess, >3.0 eq) and cool it to 0 °C in an ice bath.

-

Reaction: Dissolve the crude 2-ethyl-5-methylhexanoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., DCM or diethyl ether). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate of the amide should form.

-

Stirring: Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Isolation and Purification:

-

Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers and wash them sequentially with dilute hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

-

2.2. Physicochemical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches (around 3300-3100 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).

-

Melting Point Analysis: To determine the melting point and assess the purity of the solid product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The following diagram illustrates the proposed experimental workflow from synthesis to final characterization.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in public databases regarding the biological activity or involvement of this compound in specific signaling pathways. Its structural similarity to other fatty acid amides suggests potential roles in biological systems, but this remains an area for future research. Professionals in drug development may find this compound of interest for screening in various biological assays to uncover potential therapeutic applications.

References

Technical Guide: Structural Elucidation of 2-Ethyl-5-methylhexanamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The definitive identification and structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Ethyl-5-methylhexanamide. The protocols and data presented herein serve as a standard workflow for the characterization of small organic molecules, utilizing fundamental spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Compound Profile:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₁₉NO[1]

-

Molecular Weight: 157.25 g/mol [1]

-

Chemical Structure:

Source: PubChem CID 59353[1]

Predicted Spectroscopic Data

Due to the absence of specific published experimental spectra for this compound, the following data is predicted based on established chemical principles and spectral databases for analogous structures. These tables provide the expected values that would be used to confirm the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule.[2]

Table 1: Predicted ¹H-NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 5.5 - 6.5 | Broad (br) s | 2H | -C(O )NH₂ |

| ~ 2.1 - 2.3 | Multiplet (m) | 1H | H-2 |

| ~ 1.5 - 1.7 | Multiplet (m) | 2H | H-8 (CH₂) |

| ~ 1.4 - 1.5 | Multiplet (m) | 1H | H-5 |

| ~ 1.1 - 1.3 | Multiplet (m) | 4H | H-3, H-4 |

| ~ 0.90 | Triplet (t) | 3H | H-9 (CH₃) |

| ~ 0.88 | Doublet (d) | 6H | H-6, H-7 (2xCH₃) |

Table 2: Predicted ¹³C-NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 175 - 180 | C-1 (C=O) |

| ~ 45 - 50 | C-2 |

| ~ 38 - 42 | C-4 |

| ~ 30 - 35 | C-3 |

| ~ 28 - 32 | C-8 (CH₂) |

| ~ 27 - 31 | C-5 |

| ~ 22 - 25 | C-6, C-7 |

| ~ 11 - 14 | C-9 (CH₃) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][4] For a primary amide, key characteristic peaks are expected.[5]

Table 3: Predicted FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

|---|---|---|---|

| ~ 3350 & 3170 | Strong | N-H Asymmetric & Symmetric Stretch | Primary Amide (NH₂) |

| 2955, 2870 | Strong | C-H Stretch | Alkane (CH₃, CH₂) |

| ~ 1650 | Strong | C=O Stretch (Amide I) | Primary Amide |

| ~ 1620 | Strong | N-H Scissoring (Amide II)| Primary Amide |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight and fragmentation patterns useful for structural elucidation.[6][7]

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Predicted Identity of Fragment |

|---|---|

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - NH₃]⁺ |

| 114 | [M - C₃H₇]⁺ (Loss of isopropyl) |

| 87 | [C₄H₉CO]⁺ |

| 72 | [CH(CH₂CH₃)CONH₂]⁺ (McLafferty Rearrangement) |

| 44 | [CONH₂]⁺ |

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data necessary for the structural elucidation of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H-NMR:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the acquisition time to 3-4 seconds and the relaxation delay to 2 seconds.

-

Accumulate 16-32 scans for a high signal-to-noise ratio.

-

-

¹³C-NMR:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Accumulate 1024-4096 scans, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate all peaks in the ¹H spectrum and identify peak multiplicities.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropyl alcohol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.[10] This will be automatically subtracted from the sample spectrum.

-

-

Instrument Parameters:

-

Place a small amount of the neat this compound sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage.[10]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Set the instrument to scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 32-64 scans to improve the signal-to-noise ratio.

-

Set the resolution to 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will perform a Fourier transform and ratio the sample scan against the background scan to produce the final infrared spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry Protocol (GC-EI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/minute.

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation, if available.

-

Visualization of Analytical Workflow

The logical process for elucidating the structure of an unknown compound follows a systematic workflow, integrating data from multiple analytical techniques.

Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of NMR, FTIR, and Mass Spectrometry. By following the detailed protocols and comparing the acquired data with the predicted values presented in this guide, researchers can unambiguously confirm the molecular structure of the target compound. This workflow represents a fundamental and robust approach applicable to the characterization of a wide range of small organic molecules in the field of chemical and pharmaceutical research.

References

- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. photometrics.net [photometrics.net]

- 4. rtilab.com [rtilab.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

Uncharted Territory: The Biological Activity of 2-Ethyl-5-methylhexanamide Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-Ethyl-5-methylhexanamide. Despite its availability for research purposes, there is currently no published data detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

This technical overview addresses the current state of knowledge regarding this compound, a chemical compound identified by the CAS number 102450-10-2. While the user requested an in-depth guide on its biological activity, a thorough search has found no evidence of such research. This document will instead summarize the limited context in which this molecule has been described and highlight the absence of data pertinent to researchers, scientists, and drug development professionals.

Chemical Identity

To facilitate future research, the fundamental chemical properties of this compound are provided.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 102450-10-2 |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.26 g/mol |

| Canonical SMILES | CCC(CCC(C)C)C(=O)N |

The Prevailing Silence in Biological Research

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no studies investigating the biological effects of this compound. Consequently, there is a complete lack of quantitative data, such as IC50 or EC50 values, binding affinities, or efficacy in preclinical models. No information is available regarding its potential interactions with biological targets, signaling pathways, or its pharmacokinetic and pharmacodynamic profiles.

The sole mention of this compound in the accessible scientific literature appears in the context of chemical degradation. A study by Clegg et al. (2011) identified this compound as one of three decomposition products of barbiturates.[1][2] This finding suggests the compound's origin as a chemical artifact rather than a substance with known intrinsic biological activity.

The Path Forward: A Call for Investigation

The absence of information on the biological activity of this compound presents a greenfield opportunity for researchers. The following workflow outlines a potential starting point for the investigation of this compound.

Due to the lack of existing data, it is not possible to provide detailed experimental protocols or visualize any known signaling pathways for this compound. The scientific community is encouraged to undertake foundational research to elucidate the potential biological relevance of this molecule. Until such studies are conducted and published, any discussion of its biological activity remains purely speculative.

References

Spectroscopic analysis of 2-Ethyl-5-methylhexanamide (NMR, IR, Mass Spec)

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Ethyl-5-methylhexanamide. Due to the limited availability of experimental spectral data for this specific compound, this document focuses on the predictable nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed, standardized experimental protocols for acquiring such data are also presented for researchers in drug development and organic synthesis. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound.

Introduction

This compound is a nine-carbon primary amide. As with many fine chemicals and potential pharmaceutical intermediates, a thorough structural elucidation is critical for its application. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide synthesizes the predicted spectroscopic data and outlines the necessary experimental procedures to obtain empirical data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift increments, correlation tables, and known fragmentation patterns of amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the 19 protons in the molecule, with chemical shifts influenced by their local electronic environment.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a | ~ 0.90 | Doublet | 6H |

| H-b | ~ 0.92 | Triplet | 3H |

| H-c | ~ 1.20 | Multiplet | 2H |

| H-d | ~ 1.45-1.55 | Multiplet | 2H |

| H-e | ~ 1.60 | Multiplet | 1H |

| H-f | ~ 1.95 | Multiplet | 1H |

| H-g | ~ 5.5-7.0 (broad) | Singlet | 2H |

2.1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the nine distinct carbon atoms in the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 178 |

| C-2 | ~ 48 |

| C-3' | ~ 25 |

| C-4' | ~ 12 |

| C-3 | ~ 35 |

| C-4 | ~ 28 |

| C-5 | ~ 23 |

| C-6 | ~ 22.5 (2 carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the primary amide and alkyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H | 3350-3180 | Strong, Broad (two bands) | Stretch |

| C-H (sp³) | 2960-2850 | Strong | Stretch |

| C=O (Amide I) | ~1650 | Strong | Stretch |

| N-H (Amide II) | ~1620 | Moderate | Bend |

| C-N | ~1400 | Moderate | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 157.26 g/mol ), the following fragments are predicted under electron ionization (EI).

| m/z | Predicted Fragment Ion | Notes |

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 142 | [M - NH₃]⁺ | Loss of ammonia |

| 114 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 100 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 86 | [CH₃CH₂CH(C=O)NH₂]⁺ | Alpha-cleavage |

| 72 | [CH(CH₃)₂CH₂CH₂]⁺ | |

| 44 | [CONH₂]⁺ | Characteristic primary amide fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

NMR Spectrometer (300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

-

Place the sample in the NMR probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width, acquisition time, and number of scans.

-

Acquire the free induction decay (FID).

-

Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum.

-

Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence.

-

Set appropriate spectral width, acquisition time, and a significantly larger number of scans compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (KBr)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane, ethyl acetate)

-

Microsyringe

-

Vials with septa

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.

-

GC Method:

-

Injector: Set the injector temperature (e.g., 250 °C) and injection volume (e.g., 1 µL) with an appropriate split ratio.

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Program: Set an initial oven temperature (e.g., 50 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Temperatures: Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical analytical workflow.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of molecular structure with expected spectroscopic data.

An In-depth Technical Guide on 2-Ethyl-5-methylhexanamide: Discovery, Historical Development, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-5-methylhexanamide, a branched-chain primary amide. The document details its discovery as a degradation product of certain barbiturates and outlines its physicochemical properties. While dedicated research on its biological activity is limited, this guide furnishes a plausible synthetic protocol based on established amide synthesis methodologies, providing a foundation for future investigation into its pharmacological potential. All quantitative data is presented in structured tables, and a conceptual experimental workflow for its synthesis is provided as a Graphviz diagram.

Introduction

This compound is an organic compound with the chemical formula C9H19NO.[1] Its structure features a nine-carbon backbone with an ethyl group at the second carbon and a methyl group at the fifth carbon, terminating in a primary amide group. The discovery and scientific interest in this molecule are primarily linked to its emergence as a decomposition product of barbiturate drugs. This guide aims to consolidate the known information about this compound and to provide a technical framework for its synthesis and further study.

Discovery and Historical Context

The first notable identification of this compound in scientific literature appears in a 2011 study by Nichol and Clegg, published in Acta Crystallographica Section C.[2][3][4][5] In this research, the compound was isolated and characterized as a decomposition product of pentobarbital, a short-acting barbiturate. This finding is significant as it suggests that this compound may be formed in biological systems or under specific storage conditions where barbiturates are present, potentially influencing their stability, metabolism, or toxicological profiles.

The historical development of this compound is therefore intrinsically linked to the study of barbiturate chemistry and pharmacology. Further research into the degradation pathways of other barbiturates may reveal similar amide byproducts.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available through public chemical databases. A summary of these properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H19NO | PubChem CID 59353[1] |

| Molecular Weight | 157.25 g/mol | PubChem CID 59353[1] |

| IUPAC Name | This compound | PubChem CID 59353[1] |

| CAS Number | 102450-10-2 | PubChem CID 59353 |

| SMILES | CCC(CCC(C)C)C(=O)N | PubChem CID 59353[1] |

| XLogP3 | 2.2 | PubChem CID 59353[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 59353[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID 59353[1] |

Table 1: Physicochemical properties of this compound.

Potential Biological Significance

Given its origin as a degradation product of pentobarbital, the biological activity of this compound is of potential interest. While no dedicated pharmacological or toxicological studies on this specific compound have been identified, its structural similarity to other branched-chain aliphatic amides suggests that it could potentially interact with biological systems. Further research is warranted to investigate its possible effects, including but not limited to, its metabolic fate, potential toxicity, and any interaction with central nervous system targets, given the pharmacological class of its parent compound.

Experimental Protocols: Synthesis of this compound

While the initial discovery of this compound was as a decomposition product, for research purposes, a targeted synthesis is necessary. A plausible and detailed experimental protocol for the synthesis of this compound can be derived from general methods for the synthesis of primary amides from carboxylic acids. The following two-step protocol outlines a common and effective approach.

Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride

This step involves the conversion of the corresponding carboxylic acid, 2-ethyl-5-methylhexanoic acid, to its more reactive acid chloride derivative.

-

Materials:

-

2-Ethyl-5-methylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-methylhexanoic acid in an excess of dry dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2-ethyl-5-methylhexanoyl chloride can be used in the next step without further purification.

-

Step 2: Amidation of 2-Ethyl-5-methylhexanoyl chloride

This step involves the reaction of the acid chloride with ammonia to form the primary amide.

-

Materials:

-

Crude 2-ethyl-5-methylhexanoyl chloride from Step 1

-

Concentrated aqueous ammonia (NH₄OH)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude 2-ethyl-5-methylhexanoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate (ammonium chloride) will form.

-

Allow the reaction to stir for 1-2 hours at room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: A flowchart illustrating the two-step synthesis of this compound.

Future Directions

The discovery of this compound as a degradation product of a widely used class of drugs opens up several avenues for future research. Key areas for investigation include:

-

Pharmacological and Toxicological Screening: A comprehensive evaluation of the biological activity of this compound is crucial to understand its potential effects in vivo.

-

Mechanism of Formation: Elucidating the precise chemical mechanisms by which barbiturates degrade to form this amide could provide insights into improving the stability of these drugs.

-

Analytical Method Development: The development of sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices and pharmaceutical formulations is necessary for further studies.

Conclusion

This compound is a molecule of interest primarily due to its association with the degradation of barbiturates. While its independent biological role remains to be elucidated, this guide provides a comprehensive summary of its known properties and a detailed, plausible protocol for its chemical synthesis. This information serves as a valuable resource for researchers and drug development professionals who wish to explore the chemistry and potential biological significance of this compound further.

References

- 1. This compound | C9H19NO | CID 59353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Remarkable similarity of molecular packing in crystals of racemic and enantiopure 2-phenylpropionamide: Z’ = 4 structures, molecular disorder, and the formation of a partial solid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Ethyl-5-methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 2-Ethyl-5-methylhexanamide. The content delves into the structural features, potential stereoisomers, and established methodologies for their synthesis and separation. Furthermore, it addresses the critical importance of stereochemistry in determining the biological activity of chiral molecules, a key consideration in drug development.

Introduction to this compound

This compound is a chemical compound with the molecular formula C9H19NO. Its structure consists of a hexanamide backbone with an ethyl group at the second carbon (C2) and a methyl group at the fifth carbon (C5). The presence of a substituent at the C2 position introduces a chiral center, a fundamental aspect of its stereochemistry.

Isomers and Stereochemistry

The core of this compound's stereochemistry lies in the tetrahedral carbon at the C2 position, which is bonded to four different groups: a hydrogen atom, an ethyl group, a carbonyl group, and the rest of the alkyl chain. This arrangement makes the C2 carbon a chiral center, giving rise to two non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-Ethyl-5-methylhexanamide and (S)-2-Ethyl-5-methylhexanamide.

Caption: The two enantiomers of this compound.

Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological receptors and enzymes, can differ significantly. This disparity in biological activity is a crucial factor in the fields of pharmacology and drug development.[1][2][3]

Stereoselective Synthesis

The synthesis of a single enantiomer of a chiral compound is known as asymmetric or stereoselective synthesis. While a standard synthesis of this compound would result in a racemic mixture (a 50:50 mixture of both enantiomers), several strategies can be employed to produce a specific enantiomer. One of the most common methods involves the use of a chiral auxiliary.[4]

A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine or an Evans oxazolidinone, could be used.[4]

Caption: General workflow for stereoselective synthesis.

Experimental Protocol: Asymmetric Alkylation using a Chiral Auxiliary (General Approach)

This protocol outlines a plausible, generalized approach for the stereoselective synthesis of (R)- or (S)-2-Ethyl-5-methylhexanoic acid, a precursor to the target amide, using an Evans oxazolidinone auxiliary.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or its enantiomer for the other product)

-

n-Butyllithium (n-BuLi)

-

5-methylhexanoyl chloride

-

Ethyl iodide

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2)

-

Standard organic solvents (THF, diethyl ether, etc.) and reagents for workup and purification.

Procedure:

-

Acylation of the Chiral Auxiliary: The chiral oxazolidinone is acylated with 5-methylhexanoyl chloride to form the N-acyl oxazolidinone.

-

Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as n-BuLi, at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding enolate.

-

Asymmetric Alkylation: Ethyl iodide is added to the enolate solution. The chiral auxiliary directs the approach of the electrophile, leading to the formation of the alkylated product with high diastereoselectivity.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis, for example, using lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched 2-Ethyl-5-methylhexanoic acid.

-

Amidation: The resulting carboxylic acid can then be converted to this compound through standard amidation procedures (e.g., via the acid chloride or using coupling agents).

Separation of Enantiomers (Chiral Resolution)

When a racemic mixture is synthesized, the enantiomers must be separated to study their individual properties. This process is known as chiral resolution. The most powerful and widely used techniques for the separation of enantiomers in the pharmaceutical industry are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel®, Chiralpak®), are particularly effective for the resolution of a wide range of chiral compounds, including amides.

Caption: Principle of chiral chromatography separation.

Experimental Protocol: Chiral HPLC Separation (General Method)

This protocol provides a general methodology for the analytical-scale separation of the enantiomers of this compound using chiral HPLC.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

Racemic this compound standard.

Procedure:

-

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is prepared. The exact ratio is optimized to achieve the best separation.

-

Column Equilibration: The chiral column is equilibrated with the mobile phase until a stable baseline is achieved.

-

Sample Injection: A solution of the racemic this compound in the mobile phase is injected into the HPLC system.

-

Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the CSP.

-

Detection: The separated enantiomers are detected as they elute from the column, typically using a UV detector. The resulting chromatogram will show two distinct peaks, one for each enantiomer.

Table 1: Representative Chiral HPLC and SFC Separation Conditions for Amides

| Parameter | Chiral HPLC | Chiral SFC |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA) | Polysaccharide-based (e.g., Chiralcel® OJ-H) |

| Mobile Phase | Hexane/Ethanol (90:10, v/v) | CO2/Methanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV at 220 nm | UV at 220 nm |

Note: These are representative conditions and would require optimization for this compound.

Biological Significance of Stereochemistry

The three-dimensional structure of a molecule is paramount in its interaction with biological systems. Enzymes and receptors in the body are themselves chiral and will interact differently with the enantiomers of a chiral drug. This can lead to significant differences in their pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3][5]

Conclusion

This compound is a chiral molecule existing as a pair of enantiomers due to the stereocenter at the C2 position. The synthesis of enantiomerically pure forms can be achieved through stereoselective methods, such as the use of chiral auxiliaries. Alternatively, racemic mixtures can be separated using chiral chromatography techniques like HPLC and SFC. Understanding and controlling the stereochemistry of this compound is of utmost importance for any potential therapeutic application, as the individual enantiomers are likely to exhibit different biological activities. This guide provides a foundational understanding and practical starting points for researchers and scientists working with this and similar chiral molecules.

References

- 1. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chirality and Biological Activity [ouci.dntb.gov.ua]

- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on 2-Ethyl-5-methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on 2-Ethyl-5-methylhexanamide. Due to the limited availability of published research on this specific compound, this document focuses on its fundamental chemical and physical properties derived from publicly accessible databases. A general, representative protocol for the synthesis of amides from carboxylic acids is also presented as a plausible route for its preparation. It is important to note that a thorough literature search did not yield any specific studies on the biological activity, pharmacological properties, or associated signaling pathways of this compound. Therefore, this guide serves as a foundational document summarizing the known characteristics of the molecule and identifying the significant gaps in the existing scientific literature.

Introduction

This compound is a chemical compound with the molecular formula C9H19NO[1]. It belongs to the class of organic compounds known as carboxamides, which are characterized by a carbonyl group bonded to a nitrogen atom. While the broader class of amides is of significant interest in medicinal chemistry and materials science, this compound itself is a sparsely documented molecule. Commercial availability is limited, with some suppliers offering it as a rare chemical without extensive analytical data. This guide aims to consolidate the available information and provide a framework for future research into this compound.

Chemical and Physical Properties

The primary source of information on the physicochemical properties of this compound comes from computational predictions available in chemical databases such as PubChem[1]. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C9H19NO | PubChem[1] |

| Molecular Weight | 157.25 g/mol | PubChem[1] |

| CAS Number | 102450-10-2 | PubChem[1] |

| SMILES | CCC(CCC(C)C)C(=O)N | PubChem[1] |

| InChIKey | MXZJHUFPDPEROD-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (LogP) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a common and general method for the synthesis of amides is the reaction of a carboxylic acid with an amine. In this case, this compound could theoretically be synthesized from 2-ethyl-5-methylhexanoic acid and ammonia or a suitable ammonia equivalent.

General Experimental Protocol: Amidation of a Carboxylic Acid

This protocol is a generalized procedure for the direct amidation of a carboxylic acid and has not been specifically optimized for this compound.

Materials:

-

2-ethyl-5-methylhexanoic acid

-

Ammonia solution (e.g., 7N in methanol) or ammonium chloride

-

A suitable coupling agent (e.g., HBTU, HATU, or a carbodiimide like DCC or EDC)

-

An organic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-methylhexanoic acid (1 equivalent) in the chosen anhydrous solvent.

-

Activation: Add the coupling agent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Slowly add the ammonia solution or ammonium chloride (1.5-2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Diagram 1: General Workflow for Amide Synthesis

Caption: A generalized experimental workflow for the synthesis of an amide from a carboxylic acid.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, revealed no published studies on the biological activity, pharmacology, or mechanism of action of this compound. Consequently, there is no information available regarding any signaling pathways in which this compound may be involved. The absence of such data represents a significant knowledge gap and an opportunity for future research.

Future Research Directions

Given the lack of information on this compound, several avenues of research could be pursued:

-

Validated Synthesis and Characterization: Development and validation of a robust synthetic route for this compound, followed by full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, IR spectroscopy, and elemental analysis).

-

Biological Screening: A broad-based biological screening of the compound against various cell lines (e.g., cancer cell lines, neuronal cells) and enzymatic assays to identify any potential biological activity.

-

Pharmacokinetic and Toxicological Studies: If any significant biological activity is identified, in vitro and in vivo studies to determine the compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and to assess its toxicity would be necessary.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to establish structure-activity relationships, which could guide the development of more potent and selective compounds.

Conclusion

This compound is a chemical entity for which only basic, computationally-derived physicochemical properties are known. There is a complete absence of published literature regarding its synthesis, biological activity, and mechanism of action. This technical guide has summarized the available information and proposed a general synthetic strategy. The significant lack of data highlights the need for foundational research to explore the potential of this molecule in the fields of medicinal chemistry and drug development.

References

Toxicological Profile of 2-Ethyl-5-methylhexanamide: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available toxicological data for 2-Ethyl-5-methylhexanamide (CAS No. 102450-10-2) reveals a significant lack of empirical data to construct a complete safety profile. Currently, there are no registered studies on its acute or chronic toxicity, genotoxicity, reproductive effects, or its potential for dermal and ocular irritation. This document outlines the available information and details the necessary toxicological endpoints that would be required to perform a thorough safety assessment, in line with internationally recognized guidelines.

Chemical and Physical Properties

While toxicological data is scarce, the basic chemical and physical properties of this compound have been computed and are available through public databases like PubChem.[1] A summary of these properties is presented in Table 1.

Table 1: Computed Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H19NO | PubChem[1] |

| Molecular Weight | 157.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 102450-10-2 | PubChem[1] |

| XLogP3-AA (LogP) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Note: These properties are computationally derived and have not been experimentally verified in the available literature.

Toxicological Data: A Critical Gap

As of the date of this report, a thorough search of scientific literature and regulatory databases has not yielded any specific toxicological studies for this compound. To establish a comprehensive safety profile, a suite of standardized tests would be necessary. The following sections outline the typical experimental data required for a chemical substance of this nature, largely based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[2][3]

Acute Toxicity

There is no available data on the acute toxicity of this compound via oral, dermal, or inhalation routes. Such studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure and are used to calculate metrics like the LD50 (Lethal Dose, 50%).

Dermal and Ocular Irritation

No studies were found that assess the potential of this compound to cause skin or eye irritation or corrosion.

Genotoxicity

There is no information on the genotoxic potential of this compound. A standard battery of in vitro and in vivo tests would be required to assess its potential to induce gene mutations or chromosomal damage.

Repeated Dose Toxicity

Data on the effects of repeated or chronic exposure to this compound is not available. Sub-chronic (e.g., 28-day or 90-day studies) and chronic toxicity studies are essential for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicity

The potential effects of this compound on fertility, reproduction, and embryonic development have not been evaluated.

General Workflow for Toxicological Safety Assessment

In the absence of specific data for this compound, a generalized workflow for the toxicological safety assessment of a chemical is presented below. This process illustrates the logical progression from initial characterization to a comprehensive risk assessment.

Conclusion and Recommendations

The current body of scientific and regulatory literature does not contain sufficient data to complete a safety and toxicological profile for this compound. For any application involving potential human exposure, it is strongly recommended that a full suite of toxicological studies, following established international guidelines such as those from the OECD, be conducted. The absence of data precludes the establishment of any safe exposure levels and highlights a critical knowledge gap for this compound. Researchers and developers should proceed with caution and consider commissioning the necessary studies to ensure safety and regulatory compliance.

References

A Technical Guide to the Synthesis of 2-Ethyl-5-methylhexanamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Ethyl-5-methylhexanamide and its derivatives. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge to produce these compounds. This document outlines various synthetic strategies, detailed experimental protocols, and relevant quantitative data, all while adhering to the principles of clarity and practical utility.

Introduction to this compound Synthesis

This compound is a chiral amide with potential applications in medicinal chemistry and materials science. The synthesis of this and related amide structures primarily involves the formation of an amide bond between the carboxylic acid, 2-ethyl-5-methylhexanoic acid, and an appropriate amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is a crucial step in achieving an efficient synthesis.

This guide explores three principal strategies for the synthesis of this compound derivatives:

-

Activation via Acyl Chlorides: A classic and reliable method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

-

Activation via Acid Anhydrides: An alternative activation method that proceeds through an acid anhydride intermediate.

-

Direct Amidation using Coupling Reagents: Modern methods that facilitate the direct formation of the amide bond from the carboxylic acid and amine, often under mild conditions.

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of this compound, starting from its corresponding carboxylic acid, 2-Ethyl-5-methylhexanoic acid. While specific literature on the synthesis of this exact molecule is limited, the provided protocols are based on well-established and widely applicable methods for amide synthesis.

Synthesis of the Precursor: 2-Ethyl-5-methylhexanoic Acid

The starting material for all subsequent syntheses is 2-Ethyl-5-methylhexanoic acid. This branched-chain carboxylic acid can be synthesized through various organic chemistry methods, such as the malonic ester synthesis starting from isobutyl bromide and diethyl malonate, followed by alkylation with ethyl bromide. For the purposes of this guide, we will assume the availability of 2-Ethyl-5-methylhexanoic acid.

Pathway 1: Synthesis via Acyl Chloride

This two-step method is a robust and high-yielding approach to amide synthesis. The carboxylic acid is first converted to the highly reactive acyl chloride, which then readily reacts with an amine to form the desired amide.

Experimental Protocol:

Step 1: Synthesis of 2-Ethyl-5-methylhexanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Ethyl-5-methylhexanoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-Ethyl-5-methylhexanoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound derivative

-

Dissolve the amine (e.g., ammonia for the primary amide, or a primary/secondary amine for N-substituted derivatives, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether in a flask cooled in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq), to the amine solution.

-

Slowly add the crude 2-Ethyl-5-methylhexanoyl chloride (1.0 eq) to the cooled amine solution with vigorous stirring. A violent reaction may occur, producing a white smoke of ammonium chloride.[1]

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Pathway 2: Synthesis via Acid Anhydride

This method involves the formation of a mixed or symmetric anhydride, which then reacts with the amine. The reactions of acid anhydrides are similar to those of acyl chlorides but produce a molecule of carboxylic acid as a byproduct instead of HCl.[1]

Experimental Protocol:

-

In a round-bottom flask, mix 2-Ethyl-5-methylhexanoic acid (1.0 eq) with an excess of a dehydrating agent like acetic anhydride.

-

Heat the mixture, typically under reflux, to form the anhydride.

-

After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct by distillation.

-

To the resulting crude anhydride, add a concentrated solution of the desired amine (e.g., aqueous ammonia for the primary amide, 2.0 eq) at a low temperature (e.g., 0 °C).

-

The reaction is often vigorous. Stir the mixture until the reaction is complete.

-

The amide product can then be isolated and purified using similar extraction and chromatography techniques as described for the acyl chloride method.

Pathway 3: Direct Amidation with Coupling Reagents

Modern synthetic chemistry often employs coupling reagents to facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid in situ.

2.4.1. Using Dicyclohexylcarbodiimide (DCC)

DCC is a widely used coupling reagent that activates the carboxylic acid to form a good leaving group, which is then displaced by the amine.[2]

Experimental Protocol:

-

Dissolve 2-Ethyl-5-methylhexanoic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours to overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Wash the filtrate with dilute acid and base as described previously.

-

Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

2.4.2. Using B(OCH₂CF₃)₃

Tris(2,2,2-trifluoroethyl) borate is an effective reagent for the direct amidation of a variety of carboxylic acids and amines.[3][4]

Experimental Protocol:

-

In a reaction vessel, dissolve 2-Ethyl-5-methylhexanoic acid (1.0 eq) and the amine (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.5 M.

-

Add B(OCH₂CF₃)₃ (2.0 eq) to the solution.

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C or 100 °C in a sealed tube) for 5-24 hours.

-

After the reaction is complete, the solvent can be removed under reduced pressure.

-

The product can be purified by column chromatography or an aqueous workup procedure.

2.4.3. Using Phosphonitrilic Chloride (PNT)

Phosphonitrilic chloride trimer (PNT) can be used as an efficient activating agent for the amidation of carboxylic acids under mild conditions.[5]

Experimental Protocol:

-

Dissolve PNT (0.25 mmol) in dichloromethane (10 ml).

-

Add N-methyl morpholine (NMM, 1.5 mmol) with constant stirring at 0-5 °C.

-

After 30 minutes, add 2-Ethyl-5-methylhexanoic acid (1.5 mmol) and continue stirring.

-

Once the carboxylic acid is consumed (monitored by TLC), add the amine (1.4 mmol) and continue stirring at room temperature for 2-3 hours.

-

Wash the reaction mixture with 5% NaHCO₃, 2N HCl, and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product, which can be further purified by column chromatography.[5]

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the different synthetic methods. The data for specific this compound derivatives is not widely available; therefore, the yields are estimates based on general procedures for amide synthesis.

| Method | Activating Agent/Reagent | Solvent | Temperature | Typical Reaction Time | General Yield Range |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | DCM, Ether | 0 °C to RT | 2-4 hours | 70-95% |

| Acid Anhydride | Acetic Anhydride | Neat or High-Boiling Solvent | Reflux | 4-8 hours | 50-80% |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | DCM, THF | 0 °C to RT | 4-16 hours | 60-90% |

| Borate Ester | B(OCH₂CF₃)₃ | Acetonitrile | 80-100 °C | 5-24 hours | 75-95% |

| PNT Activation | Phosphonitrilic Chloride (PNT) | Dichloromethane | 0 °C to RT | 2-3 hours | 80-95%[5] |

Conclusion

The synthesis of this compound and its derivatives can be effectively achieved through several established synthetic routes. The choice of method will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. The acyl chloride method is a classic and high-yielding approach, while direct amidation with modern coupling reagents offers milder reaction conditions and often simpler workup procedures. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of these target molecules in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve the best results for specific derivatives.

References

CAS Number and chemical identifiers for 2-Ethyl-5-methylhexanamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical information for 2-Ethyl-5-methylhexanamide. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols, specific biological activity data, and associated signaling pathways for this compound are not publicly available at this time. The information presented herein is based on computed data and general chemical knowledge.

Core Chemical Identifiers

A clear identification of a chemical compound is fundamental for all research and development activities. The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value |

| CAS Number | 102450-10-2 |

| IUPAC Name | This compound |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| InChI | InChI=1S/C9H19NO/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H2,10,11) |

| InChIKey | MXZJHUFPDPEROD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCC(C)C)C(=O)N |

| PubChem CID | 59353 |

Computed Physicochemical Properties

The following table presents computed physicochemical properties for this compound. These values are predicted by computational models and have not been experimentally verified.[1]

| Property | Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

| Exact Mass | 157.146664230 |

| Monoisotopic Mass | 157.146664230 |

| Topological Polar Surface Area | 43.1 Ų |

| Heavy Atom Count | 11 |

| Complexity | 121 |

Synthesis and Experimental Protocols

Currently, there are no specific, publicly available, detailed experimental protocols for the synthesis of this compound. General methods for the synthesis of aliphatic amides, such as the amidation of a corresponding carboxylic acid (2-Ethyl-5-methylhexanoic acid) or the hydrolysis of a nitrile, could theoretically be employed. However, without experimental validation, optimal reaction conditions, and purification methods remain undetermined.

A general workflow for a potential synthesis via amidation of the corresponding carboxylic acid is outlined below.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. Aliphatic amides as a broad class of compounds exhibit a wide range of biological activities. For instance, some fatty acid amides act as signaling molecules, interacting with cannabinoid receptors or having sleep-inducing effects. However, it is not possible to extrapolate these general activities to this compound without specific experimental data.

The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow the workflow illustrated below.

Caption: A standard workflow for determining the biological activity of a compound.

Conclusion